2-(2-Aminophenoxy)ethanol
CAS No.: 42876-07-3
Cat. No.: VC5992284
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42876-07-3 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.181 |
| IUPAC Name | 2-(2-aminophenoxy)ethanol |
| Standard InChI | InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 |
| Standard InChI Key | UNJDMWQMPZNWOT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)OCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physical Properties
2-(2-Aminoethoxy)ethanol (C₄H₁₁NO₂) has a molecular weight of 105.14 g/mol and a linear structure combining an ethoxy chain and a primary amine group. Key physical properties include:
| Property | Value | Source Citation |
|---|---|---|
| Boiling Point | 218–224°C | |
| Flash Point | 127°C (DIN 51758) | |
| Flammability Limits | 2.0–15.5% (v/v) | |
| Solubility | Miscible with water, alcohols |
The compound’s low freezing point (-45°C) and high thermal stability make it suitable for cold-weather applications . Its vapor pressure and density remain unspecified in available literature.
Structural Isomerism and Functional Groups
2-(2-Aminoethoxy)ethanol is isomeric with diethanolamine (DEA) but differs in toxicity and reactivity. The primary amine group enables rapid amidation, while the ethoxy spacer enhances solubility in polar solvents . Nuclear magnetic resonance (NMR) studies confirm proton environments consistent with its structure, as illustrated in patent data .
Synthesis and Industrial Production
Gabriel Synthesis Method
A patent (US11155516B2) details a three-step synthesis route :
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Tosylation of Diethylene Glycol: Reacting diethylene glycol with p-toluenesulfonyl chloride yields 5-tosyloxy-3-oxapentanol.
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Phthalimide Protection: Potassium phthalate reacts with the tosylated intermediate in dry dimethylformamide (DMF) to form 2-(2-phthalimidoethoxy)ethanol.
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Deprotection with Hydrazine: Hydrazine monohydrate removes the phthalimide group under reflux (85–95°C for 24 hours), yielding 2-(2-aminoethoxy)ethanol with 55% purity after chloroform extraction .
This method avoids high-pressure conditions and reduces byproduct formation compared to traditional approaches.
Scalability and Purification
Key parameters for industrial scaling include:
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Molar Ratios: 0.4–0.6 for tosylated intermediate to potassium phthalate.
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Solvent Systems: Chloroform for phase separation and silica gel chromatography (n-hexane:ethyl acetate, 3:7) for purification .
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Reaction Monitoring: Thin-layer chromatography (TLC) ensures reaction completion.
Environmental Impact and Regulatory Status
Regulatory Approvals
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EU REACH: Registered for industrial use with restrictions on consumer applications.
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US EPA: Approved for gas treatment under the Toxic Substances Control Act (TSCA).
Future Directions and Research Gaps
Green Synthesis Routes
Catalytic hydrogenation of nitro precursors could reduce reliance on hydrazine, a toxic reagent .
Advanced Applications
Exploration in CO₂ capture membranes and proton-exchange fuel cells is ongoing. Computational models predict a 15% efficiency gain in membrane selectivity when using 2-(2-aminoethoxy)ethanol-based polymers.
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